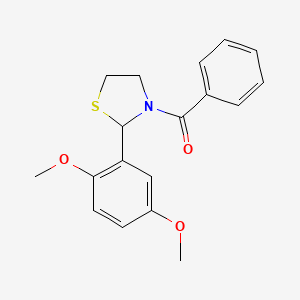
(2-(2,5-Dimethoxyphenyl)thiazolidin-3-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-BENZOYL-2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLIDINE is a heterocyclic compound that features a thiazolidine ring substituted with a benzoyl group and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZOYL-2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLIDINE typically involves the reaction of 2,5-dimethoxybenzaldehyde with thiazolidine-2-thione in the presence of a base, followed by benzoylation. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-BENZOYL-2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl or dimethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the specific substitution reaction but may include the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
3-BENZOYL-2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLIDINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-BENZOYL-2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLIDINE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 3-BENZOYL-2-(2,4-DIMETHOXYPHENYL)-1,3-THIAZOLIDINE
- 3-BENZOYL-2-(2,6-DIMETHOXYPHENYL)-1,3-THIAZOLIDINE
Uniqueness
3-BENZOYL-2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLIDINE is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets and its overall efficacy in various applications.
Properties
Molecular Formula |
C18H19NO3S |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
[2-(2,5-dimethoxyphenyl)-1,3-thiazolidin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C18H19NO3S/c1-21-14-8-9-16(22-2)15(12-14)18-19(10-11-23-18)17(20)13-6-4-3-5-7-13/h3-9,12,18H,10-11H2,1-2H3 |
InChI Key |
BVEIWDOIRQZKRP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2N(CCS2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















